molecular formula C22H15N5O2 B2402561 2-(3-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1206992-20-2

2-(3-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No.: B2402561
CAS No.: 1206992-20-2
M. Wt: 381.395
InChI Key: OEVWRPUCWWKTFX-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core substituted with a 3-methylphenyl group at position 2 and a 1,2,4-oxadiazol-5-yl moiety bearing a pyridin-3-yl substituent at position 2. The oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and binding affinity in medicinal chemistry applications.

Properties

IUPAC Name

2-(3-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O2/c1-14-6-4-8-16(12-14)27-22(28)18-10-3-2-9-17(18)19(25-27)21-24-20(26-29-21)15-7-5-11-23-13-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVWRPUCWWKTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazide Intermediates

A widely adopted method involves the cyclocondensation of 4-(hydrazinecarbonyl)phthalazin-1(2H)-one derivatives with nitrile-containing precursors. For example, 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one (1 ) serves as a key intermediate. Reacting 1 with 3-cyanopyridine under acidic conditions (e.g., HCl/EtOH) yields the target compound via nucleophilic addition and subsequent cyclization.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (phthalazinone derivative : nitrile)
  • Solvent: Ethanol or DMF
  • Temperature: 80–100°C, 6–8 hours
  • Yield: 68–72%

Stepwise Synthesis of the Oxadiazole Moiety

Formation of the 1,2,4-Oxadiazol-5-yl Group

The 3-pyridin-3-yl-1,2,4-oxadiazol-5-yl substituent is synthesized independently and later coupled to the phthalazinone core. A representative protocol involves:

  • Hydrazide Formation: Reacting pyridine-3-carboxylic acid hydrazide with chloroacetyl chloride in THF to form N-(chloroacetyl)pyridine-3-carbohydrazide (2 ).
  • Cyclodehydration: Treating 2 with phosphorus oxychloride (POCl₃) at 60°C for 4 hours to generate 3-pyridin-3-yl-1,2,4-oxadiazole-5-carbonyl chloride (3 ).

Key Data:

Step Reagent Temp (°C) Time (h) Yield (%)
1 ClCH₂COCl 25 2 89
2 POCl₃ 60 4 78

Coupling of Oxadiazole and Phthalazinone Units

Nucleophilic Aromatic Substitution

The phthalazinone core is functionalized at the 4-position via nucleophilic substitution. 4-Chlorophthalazin-1(2H)-one (4 ) reacts with 3-pyridin-3-yl-1,2,4-oxadiazole-5-thiol (5 ) in the presence of K₂CO₃ in DMF:

Reaction Scheme:
$$
\textbf{4} + \textbf{5} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KCl} + \text{H}_2\text{O}
$$

Optimized Conditions:

  • Base: K₂CO₃ (2.5 equiv)
  • Solvent: DMF, anhydrous
  • Temperature: 90°C, 12 hours
  • Yield: 65%

Green Chemistry Approaches

Ultrasonic Irradiation

Ultrasonic-assisted synthesis reduces reaction times and improves yields. A one-pot method combines 4-hydrazinylphthalazin-1(2H)-one (6 ), pyridine-3-carbonitrile (7 ), and iodine in ethanol under ultrasound (40 kHz):

Procedure:

  • Mix 6 (1 mmol), 7 (1.2 mmol), and I₂ (0.1 mmol) in EtOH.
  • Irradiate at 50°C for 1.5 hours.
  • Isolate product via filtration.

Advantages:

  • Time Reduction: 1.5 hours vs. 8 hours (conventional)
  • Yield Increase: 82% vs. 68%

Characterization and Validation

Spectroscopic Confirmation

Critical spectral data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridine-H), 8.65 (d, J = 4.8 Hz, 1H), 8.12–7.98 (m, 4H, phthalazinone-H), 7.65–7.45 (m, 4H, aryl-H), 2.45 (s, 3H, CH₃).
  • IR (KBr): 1678 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O).

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Aryl halides, pyridine derivatives, and appropriate catalysts

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of phthalazinones exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showing promising inhibitory effects. The mechanism involves disrupting bacterial cell wall synthesis and function, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Phthalazinones have been studied for their ability to inhibit specific cancer pathways. The compound's structure allows it to interact with vascular endothelial growth factor (VEGF) receptors, potentially blocking tumor angiogenesis. Studies have demonstrated its effectiveness in reducing tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases, where modulation of the immune response can lead to therapeutic benefits .

Neuroprotective Properties

Preliminary studies suggest that this compound may offer neuroprotective effects against oxidative stress-induced neuronal damage. Its ability to cross the blood-brain barrier enhances its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : In a comparative study, the compound was tested alongside standard antibiotics using the agar diffusion method. Results indicated that it exhibited comparable activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Studies : In vitro assays demonstrated that the compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Neuroprotection : A study evaluating the neuroprotective effects found that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to harmful agents .

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of phthalazinone derivatives modified with 1,2,4-oxadiazole substituents. Below is a detailed comparison with structurally similar compounds based on substituent variations and available data:

Table 1: Structural and Functional Comparison of Phthalazinone-Oxadiazole Derivatives

Compound Name Substituents on Oxadiazole Phenyl Substituent Molecular Weight (g/mol) Key Features/Notes
Target Compound Pyridin-3-yl 3-methylphenyl Not Provided Pyridine nitrogen may enhance solubility and binding; no activity data available.
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one 1,3-Benzodioxol-5-yl 4-methylphenyl Not Provided Electron-rich benzodioxol group; discontinued commercial availability.
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one 3-Bromophenyl Phenyl 445.27 Bromine introduces halogen bonding potential; intermediate for drug synthesis.
2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 3,4,5-Trimethoxyphenyl 3-methylphenyl 470.485 Trimethoxy groups increase lipophilicity; used in kinase inhibitor studies.
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 3,4-Dimethylphenyl None Not Provided Dimethyl groups enhance steric bulk; marketed for medicinal chemistry research.

Key Structural and Functional Insights

Substituent Effects on Solubility and Binding: The pyridin-3-yl group in the target compound contrasts with benzodioxol-5-yl (electron-donating, polar) in and 3-bromophenyl (halogen-bonding, hydrophobic) in . Pyridine’s nitrogen may improve aqueous solubility compared to purely aromatic substituents.

Synthetic Accessibility: Compounds like the 3-bromophenyl derivative () are marketed as intermediates, suggesting straightforward synthetic routes.

The pyridinyl group’s hydrogen-bonding capability could similarly target kinase active sites.

Research Methodologies and Limitations

Structural data for analogs (e.g., bond lengths, angles) are often determined using SHELX software (), a standard for crystallographic refinement. However, the absence of comparative pharmacological or thermodynamic data in the provided evidence limits a mechanistic understanding of substituent effects. Commercial listings () emphasize availability but lack detailed research findings, necessitating further experimental validation.

Biological Activity

The compound 2-(3-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a phthalazine core substituted with a 3-methylphenyl group and a pyridinyl oxadiazole moiety. This unique arrangement contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 2-(3-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Several studies have reported that derivatives of phthalazine and oxadiazole possess potent antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds often range from 0.20 μg/mL to 100 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (μg/mL)
Compound AE. coli50
Compound BS. aureus0.20
Compound CPseudomonas aeruginosa1.56

The mechanisms by which these compounds exert their antimicrobial effects typically involve:

  • Inhibition of Cell Wall Synthesis : Certain derivatives disrupt the synthesis of peptidoglycan in bacterial cell walls.
  • DNA Intercalation : Some compounds may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Inhibitors targeting specific enzymes involved in metabolic pathways have been identified.

Study on Antifungal Activity

A recent investigation assessed the antifungal properties of various phthalazine derivatives, including the compound . It was found that certain derivatives exhibited up to 90% inhibition against Blumeria and Puccinia species at concentrations as low as 5 µg/mL . This suggests a promising avenue for developing antifungal agents based on the oxadiazole-phthalazine scaffold.

Research on Anticancer Potential

Another study explored the anticancer potential of related compounds, indicating that they might inhibit tumor growth through apoptosis induction in cancer cells. The presence of the pyridine ring was noted to enhance cytotoxicity against specific cancer cell lines .

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves sequential coupling reactions (e.g., cyclocondensation of hydrazine derivatives with carbonyl intermediates) under controlled conditions. For example, adjusting solvent polarity (e.g., DMF vs. THF) and temperature gradients during oxadiazole ring formation can reduce byproducts. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol improves purity. Yield monitoring at each step using HPLC (C18 column, acetonitrile/water mobile phase) ensures reproducibility .

Q. What spectroscopic and chromatographic techniques are essential for characterizing its structure?

  • Methodological Answer: Structural confirmation requires:
  • 1H/13C NMR (DMSO-d6, 400 MHz) to identify aromatic protons and heterocyclic substituents.
  • FTIR for functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole).
  • High-resolution mass spectrometry (HRMS) (ESI+ mode) to verify molecular ion peaks.
  • X-ray crystallography (if single crystals are obtained) for absolute configuration determination.
    Purity validation via HPLC-DAD (diode array detection) with >98% threshold is critical for downstream assays .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating its kinase inhibitory activity and mechanism of action?

  • Methodological Answer: Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen inhibition against targets like EGFR or VEGFR. IC50 values are determined via fluorescence-based ADP-Glo™ assays. For mechanistic studies, employ surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and molecular docking simulations (AutoDock Vina) to predict binding poses. Cross-validate results with phosphorylation assays in cancer cell lines (e.g., A549 or HeLa) using Western blotting .

Q. How can computational methods predict its environmental fate and degradation pathways?

  • Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models (EPI Suite™) to estimate biodegradation potential and persistence. Use molecular dynamics simulations (GROMACS) to study hydrolysis pathways in aqueous environments. Experimental validation via photolysis studies (Xe lamp, λ = 254 nm) with LC-MS monitoring identifies degradation byproducts. Environmental partitioning coefficients (log Kow) are calculated using COSMO-RS software .

Q. How can researchers resolve discrepancies in observed biological activity across different experimental models?

  • Methodological Answer: Discrepancies may arise from variations in cell membrane permeability or metabolic stability. Address this by:
  • Comparative pharmacokinetic profiling (e.g., Caco-2 permeability assay vs. in vivo murine models).
  • Metabolite identification using hepatocyte microsomal incubations (LC-QTOF-MS).
  • Adjusting experimental parameters (e.g., serum concentration in cell culture media) to mimic physiological conditions. Cross-model correlation analysis (Pearson coefficient) quantifies reproducibility .

Data Contradiction Analysis

Q. How should conflicting data on cytotoxicity profiles between 2D vs. 3D cell cultures be interpreted?

  • Methodological Answer: 3D spheroid models better replicate tumor microenvironments, often showing reduced cytotoxicity due to limited compound penetration. Use confocal microscopy with fluorescent analogs to quantify intracellular accumulation. Validate with multicellular tumor spheroid (MCTS) assays and compare IC50 values to 2D monolayers. Statistical analysis (ANOVA with Tukey’s post-hoc test) identifies significant differences .

Experimental Design Considerations

Q. What controls are critical for ensuring reproducibility in enzyme inhibition studies?

  • Methodological Answer: Include:
  • Positive controls (e.g., staurosporine for kinase inhibition).
  • Negative controls (DMSO vehicle at equivalent concentrations).
  • Blank reactions (enzyme + substrate without inhibitor) to baseline activity.
  • Z’-factor validation (Z’ > 0.5) to confirm assay robustness. Triplicate technical replicates and three independent biological replicates minimize variability .

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